N'-(3-chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide
Description
The exact mass of the compound this compound is 402.0917247 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-12-15(20)4-3-5-16(12)23-19(26)18(25)21-9-8-14-6-7-17(27-14)13-10-22-24(2)11-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBBFGZACSIJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target’s protein, in this case, Lm-PTR1 . The compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy.
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibitionThe compound’s potent antipromastigote activity suggests it may interfere with the life cycle of the parasites.
Pharmacokinetics
The compound’s potent in vitro and in vivo activities suggest it may have favorable pharmacokinetic properties.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the compound shows significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N’-(3-chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide has been found to be a potent inhibitor of the enzyme urease. Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others.
Molecular Mechanism
The molecular mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide involves binding interactions with the enzyme urease, leading to its inhibition. This results in changes in cellular metabolism related to urea breakdown.
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its efficacy against urease and other relevant biological pathways.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 387.8 g/mol. The structure features a chloro-substituted aromatic ring, a thiophene moiety, and a pyrazole ring, which contribute to its biological activity.
Urease Inhibition
Recent studies have highlighted the compound's potent inhibitory effects on jack bean urease (JBU). The inhibitory activity was assessed using an in-vitro assay, yielding an IC50 value ranging from to . This performance significantly surpasses that of the standard inhibitor thiourea, which has an IC50 of .
Table 1: Urease Inhibition Results
| Compound | IC50 (μM) | Comparison to Thiourea |
|---|---|---|
| This compound | 0.0019 - 0.0532 | Superior |
| Thiourea | 4.7455 | Standard |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence the inhibitory potency. Substituents such as methoxy and nitro groups were analyzed, revealing that electron-withdrawing groups enhance inhibition more effectively than electron-donating groups .
ADMET Properties
The pharmacokinetic profile of the compound was evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results suggest favorable human intestinal absorption (HIA+) and blood-brain barrier permeability (BBB+), indicating potential for systemic bioavailability .
Case Studies
In a recent study published in the International Journal of Molecular Sciences, researchers synthesized various derivatives of the compound and assessed their biological activities. Among these derivatives, one showed exceptional urease inhibition with an IC50 of , highlighting the potential for developing new therapeutic agents targeting urease-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
